N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a bicyclic heteroaromatic core with a carboxamide substituent. Its structure includes a 5-methyl group, a 3-oxo moiety, and a phenyl ring at position 2.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2/c1-25-10-14(19(27)23-12-7-8-17(22)16(21)9-12)18-15(11-25)20(28)26(24-18)13-5-3-2-4-6-13/h2-11H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJGZGUMXHIPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by its functionalization to introduce the chloro, fluoro, and phenyl groups. The final step often involves the formation of the carboxamide group through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as converting ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Therapeutic Applications
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Cancer Treatment :
- Neurological Disorders :
Synthesis and Development
The synthesis of N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine involves several synthetic routes that allow for the introduction of various substituents on the pyrazolo ring. These modifications can enhance the compound's biological activity and selectivity.
Case Studies
- In vitro Studies :
- In vivo Models :
Data Table: Biological Activities of Pyrazolo[4,3-c]pyridines
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Target Compound vs. N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923682-25-1)
- Key Differences: N-Substituent: The target compound has a 3-chloro-4-fluorophenyl group, whereas the analog features a 4-ethoxyphenyl group.
- Inferred Impact : The halogenated aryl group in the target may enhance target affinity in hydrophobic environments, while the smaller 5-methyl group could improve binding compatibility .
Target Compound vs. N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923233-41-4)
- Key Differences :
- N-Substituent : The target’s aryl halide contrasts with the analog’s 2-methoxyethyl chain. The latter introduces flexibility and ether oxygen atoms, which may improve solubility but reduce membrane permeability.
- 5-Position : The target’s methyl vs. the analog’s propyl group—propyl increases hydrophobicity but may sterically hinder interactions.
- Inferred Impact : The rigid, planar aryl halide in the target likely improves π-π stacking with protein aromatic residues, whereas the methoxyethyl group might favor solubility in aqueous phases .
Molecular Weight and Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₁H₁₆ClFN₄O₂ | 424.83 | 3-Cl-4-F-phenyl, 5-methyl |
| 923682-25-1 | C₂₃H₂₂N₄O₃ | 402.45 | 4-ethoxyphenyl, 5-ethyl |
| 923233-41-4 | C₁₉H₂₂N₄O₃ | 354.40 | 2-methoxyethyl, 5-propyl |
- Analysis :
- The target’s higher molecular weight (424.83 g/mol) reflects its halogenated aryl group, which may improve binding affinity but could reduce bioavailability.
- The analog 923233-41-4 has the lowest molecular weight (354.40 g/mol), likely due to its aliphatic N-substituent and shorter alkyl chain at position 5 .
Halogenation Effects
The 3-chloro-4-fluorophenyl group in the target compound is distinct from non-halogenated analogs. Chlorine and fluorine atoms:
- Increase electronegativity , enhancing interactions with electron-rich protein residues.
- Improve metabolic stability by resisting oxidative degradation, a common issue with purely alkyl or alkoxy substituents.
- Impact solubility : Halogens reduce water solubility compared to polar groups like ethoxy or methoxy but improve lipid bilayer penetration .
Carboxamide Linker Comparison
All compounds share a carboxamide group at position 7, critical for hydrogen bonding with targets. However:
- The target’s aryl halide vs.
Biological Activity
N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and mechanisms of action based on diverse sources.
| Property | Value |
|---|---|
| Molecular Formula | C20H14ClFN4O |
| Molecular Weight | 396.8 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
| InChI Key | VSLYUKYODSUCKW-UHFFFAOYSA-N |
The biological activity of N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in cancer progression and inflammatory responses. Notably, compounds with similar pyrazolo[4,3-c]pyridine scaffolds have demonstrated the following activities:
- Antitumor Activity : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing chronic inflammation associated with diseases such as arthritis.
- Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Case Studies
- Anticancer Studies : A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine significantly inhibited the growth of glioblastoma cells in vitro. The mechanism involved the inhibition of PARP (poly(ADP-ribose) polymerase), leading to enhanced radiosensitivity in tumor cells .
- Inflammation Models : In animal models of inflammation, compounds related to this structure showed a marked reduction in inflammatory markers and improved clinical scores in conditions like collagen-induced arthritis .
- Neuroprotection : Research indicated that similar compounds could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
Pharmacological Profile
The pharmacological profile includes:
- Inhibition of Kinases : Compounds have been reported to act as inhibitors of various kinases involved in cancer signaling pathways.
- Receptor Modulation : They may serve as modulators for adenosine receptors and phosphodiesterase enzymes, which are crucial in cellular signaling and inflammation .
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions:
- Formation of Pyrazole Core : Starting from readily available precursors, the pyrazole ring is constructed through cyclization reactions.
- Functional Group Modifications : Subsequent steps involve the introduction of chloro and fluoro substituents via electrophilic aromatic substitution.
- Amide Formation : The final step includes coupling reactions to form the carboxamide group.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide?
- Methodology : Multi-step synthesis involving pyrazole ring formation followed by coupling reactions. For example, pyrazolo[4,3-c]pyridine scaffolds are typically synthesized via cyclocondensation of hydrazines with β-keto esters or nitriles, with subsequent functionalization of the chloro-fluorophenyl group using Buchwald-Hartwig amidation or Suzuki-Miyaura coupling . Key steps include:
- Step 1 : Formation of the pyrazolo-pyridine core using a β-keto ester intermediate.
- Step 2 : Introduction of the 3-chloro-4-fluorophenyl group via palladium-catalyzed cross-coupling.
- Validation : Monitor intermediates using HPLC and confirm regioselectivity via -NMR.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve atomic positions and bond angles. For pyrazolo-pyridine derivatives, SC-XRD parameters such as R-factors (e.g., , ) and data-to-parameter ratios (~13:1) ensure reliability . Complementary techniques:
- Spectroscopy : -NMR for carbonyl and aromatic carbon verification.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak).
Q. What solvents and conditions optimize solubility for in vitro assays?
- Methodology : Test solubility in DMSO (common stock solution) followed by dilution in aqueous buffers (e.g., PBS). For pyrazolo-pyridine derivatives, solubility is pH-dependent due to the carboxamide group.
- Experimental Design : Use dynamic light scattering (DLS) to assess aggregation. Typical solvents: DMSO (>10 mM stock), with working concentrations ≤0.1% to avoid cytotoxicity.
Advanced Research Questions
Q. How can computational methods predict the reactivity of the pyrazolo-pyridine core in nucleophilic substitution reactions?
- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and Fukui indices. For example:
- HOMO-LUMO Analysis : Identify electron-deficient regions (e.g., carbonyl groups) prone to nucleophilic attack.
- Transition State Modeling : Use Gaussian or ORCA software to simulate reaction pathways for substituent modifications .
Q. What experimental strategies resolve contradictory bioactivity data across cell lines?
- Methodology : Address variability via:
- Dose-Response Curves : Use Hill slopes to compare potency (EC) and efficacy (E) across lines.
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify non-specific interactions.
- Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes to rule out rapid degradation .
Q. How to design a crystal engineering study to improve thermal stability?
- Methodology : Co-crystallize the compound with stabilizing agents (e.g., carboxylic acids). For pyrazolo-pyridines, hydrogen bonding between the carboxamide and co-formers enhances lattice energy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
